molecular formula C18H22ClNO B14499609 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride CAS No. 63261-30-3

4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride

Cat. No.: B14499609
CAS No.: 63261-30-3
M. Wt: 303.8 g/mol
InChI Key: PGOLXTXEPBZMDE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a diphenylbutanone structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the condensation of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent hydrochloride salt formation.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation and substitution reactions.

Biology: The compound is utilized in biological research for its ability to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)pyridine
  • 4-(Dimethylamino)benzaldehyde

Comparison: Compared to these similar compounds, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is unique due to its diphenylbutanone structure, which imparts distinct chemical properties and reactivity. While other compounds may share the dimethylamino group, the presence of the diphenylbutanone moiety in this compound allows for a broader range of chemical reactions and applications.

Properties

CAS No.

63261-30-3

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

4-(dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,18H,13-14H2,1-2H3;1H

InChI Key

PGOLXTXEPBZMDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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